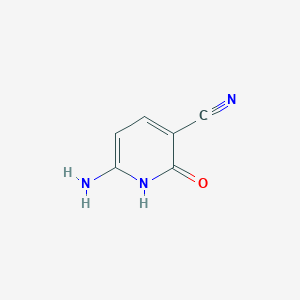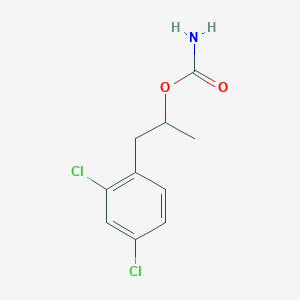
1-(2,4-Dichlorophenyl)propan-2-yl carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dichlorophenyl)propan-2-yl carbamate, also known as clopidol, is a chemical compound that belongs to the carbamate family. It is widely used in poultry farming as an anticoccidial drug to prevent and treat coccidiosis, a parasitic disease caused by protozoan parasites. Clopidol has been shown to be highly effective in controlling coccidiosis in poultry, and its use has been approved by regulatory agencies in many countries.
Mécanisme D'action
Clopidol exerts its anticoccidial effects by inhibiting the activity of the mitochondrial ATP synthase enzyme in the parasites. This leads to a decrease in the production of ATP, which is essential for the survival and replication of the parasites. Clopidol also disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of apoptosis in the parasites.
Effets Biochimiques Et Physiologiques
Clopidol has been shown to have a low toxicity profile in poultry and humans. It is rapidly absorbed and metabolized in the liver, with the major metabolite being 2,4-dichlorophenylurea. Clopidol has been shown to have no significant effects on the growth performance and carcass quality of broiler chickens when used at recommended doses. However, high doses of 1-(2,4-Dichlorophenyl)propan-2-yl carbamate can lead to toxic effects such as liver and kidney damage, and its use should be strictly regulated.
Avantages Et Limitations Des Expériences En Laboratoire
Clopidol is a highly effective and cost-effective anticoccidial drug for poultry farming. It is easy to administer and has a low risk of developing drug resistance. Clopidol can also be used in combination with other anticoccidial drugs to improve its efficacy and reduce the risk of resistance. However, 1-(2,4-Dichlorophenyl)propan-2-yl carbamate has some limitations for lab experiments, such as its narrow therapeutic index and potential toxic effects at high doses.
Orientations Futures
There are several future directions for the research and development of 1-(2,4-Dichlorophenyl)propan-2-yl carbamate. One potential direction is to study its potential therapeutic applications in other parasitic diseases, such as malaria and leishmaniasis. Another direction is to develop new formulations of 1-(2,4-Dichlorophenyl)propan-2-yl carbamate that can improve its efficacy and reduce its toxicity. Finally, there is a need for further research on the mechanisms of action of 1-(2,4-Dichlorophenyl)propan-2-yl carbamate and its potential interactions with other drugs.
Conclusion
Clopidol is a highly effective and cost-effective anticoccidial drug for poultry farming. Its use has been approved by regulatory agencies in many countries, and it has been extensively studied for its safety and efficacy. Clopidol works by inhibiting the growth and replication of the parasites, and it has a low toxicity profile in poultry and humans. However, its use should be strictly regulated to avoid potential toxic effects at high doses. There are several future directions for the research and development of 1-(2,4-Dichlorophenyl)propan-2-yl carbamate, including its potential therapeutic applications in other parasitic diseases and the development of new formulations to improve its efficacy and reduce its toxicity.
Méthodes De Synthèse
The synthesis of 1-(2,4-Dichlorophenyl)propan-2-yl carbamate involves the reaction of 2,4-dichlorophenyl isocyanate with isobutyric acid in the presence of a base catalyst. The reaction yields 1-(2,4-dichlorophenyl)propan-2-yl carbamate, which is then purified through recrystallization. The purity of 1-(2,4-Dichlorophenyl)propan-2-yl carbamate is critical for its efficacy and safety in poultry farming.
Applications De Recherche Scientifique
Clopidol has been extensively studied for its anticoccidial properties in poultry farming. It has been shown to be highly effective in controlling coccidiosis caused by Eimeria species, which are the most common causative agents of the disease. Clopidol works by inhibiting the growth and replication of the parasites, thereby reducing their pathogenicity and preventing the spread of the disease. In addition to its use in poultry farming, 1-(2,4-Dichlorophenyl)propan-2-yl carbamate has also been studied for its potential therapeutic applications in other parasitic diseases.
Propriétés
Numéro CAS |
10156-28-2 |
|---|---|
Nom du produit |
1-(2,4-Dichlorophenyl)propan-2-yl carbamate |
Formule moléculaire |
C10H11Cl2NO2 |
Poids moléculaire |
248.1 g/mol |
Nom IUPAC |
1-(2,4-dichlorophenyl)propan-2-yl carbamate |
InChI |
InChI=1S/C10H11Cl2NO2/c1-6(15-10(13)14)4-7-2-3-8(11)5-9(7)12/h2-3,5-6H,4H2,1H3,(H2,13,14) |
Clé InChI |
RZEBAIJIWIUHDM-UHFFFAOYSA-N |
SMILES |
CC(CC1=C(C=C(C=C1)Cl)Cl)OC(=O)N |
SMILES canonique |
CC(CC1=C(C=C(C=C1)Cl)Cl)OC(=O)N |
Synonymes |
Carbamic acid 2,4-dichloro-α-methylphenethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



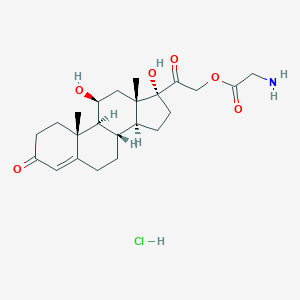
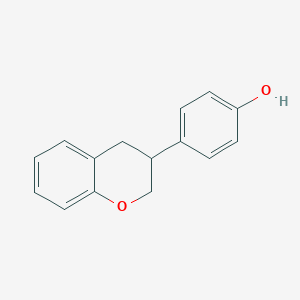
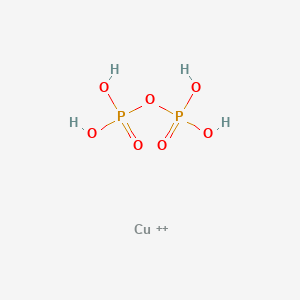
![4-[(2-hydroxy-3-methoxyphenyl)methylamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B161302.png)
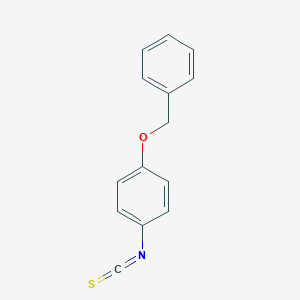
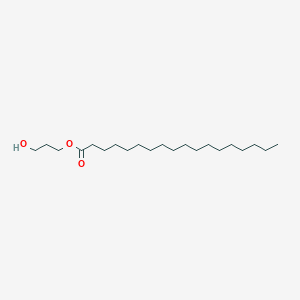
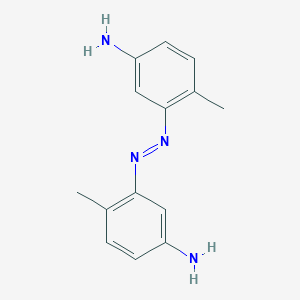
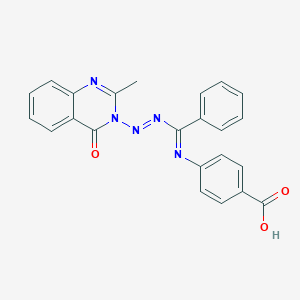
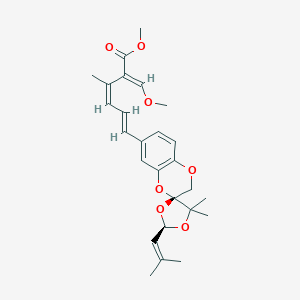
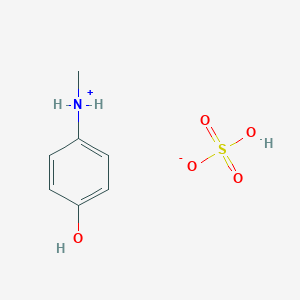
![({[4-(Aminosulfonyl)phenyl]sulfonyl}amino)acetic acid](/img/structure/B161321.png)
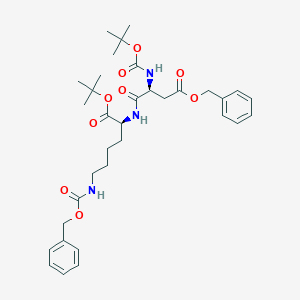
![(2R,4aS)-2-[[(2R,4aS)-4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-1-oxo-2,3,5,6,7,8a-hexahydronaphthalen-2-yl]oxy]-4-[2-(furan-3-yl)ethyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-2H-naphthalen-1-one](/img/structure/B161326.png)
